Hsp70-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HSP70-IN-1 est un inhibiteur de petite molécule ciblant spécifiquement la protéine de choc thermique 70 (HSP70). Les protéines de choc thermique sont une famille de protéines hautement conservées qui jouent un rôle crucial dans le repliement, la réparation et la dégradation des protéines. HSP70, en particulier, est impliqué dans la protection des cellules contre le stress et est impliqué dans diverses maladies, notamment le cancer et les maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HSP70-IN-1 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation d'un squelette central, suivie de modifications de groupes fonctionnels pour atteindre l'activité inhibitrice souhaitée. Les conditions de réaction courantes impliquent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound nécessite une mise à l'échelle du processus de synthèse en laboratoire. Cela implique l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie d'un contrôle qualité cohérent. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

HSP70-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation d'atmosphères inertes pour empêcher des réactions secondaires indésirables .

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés, en fonction du nucléophile utilisé .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier le repliement et la stabilité des protéines.

Biologie : Aide à comprendre les réponses au stress cellulaire et l'homéostasie des protéines.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le cancer, les maladies neurodégénératives et d'autres conditions où HSP70 est impliqué.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en se liant au domaine ATPase de HSP70, inhibant son activité chaperonne. Cela conduit à l'accumulation de protéines mal repliées, déclenchant des réponses au stress cellulaire et induisant potentiellement l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la réponse aux protéines non repliées et diverses voies de signalisation liées à la survie cellulaire et à l'apoptose .

Applications De Recherche Scientifique

HSP70-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a tool to study protein folding and stability.

Biology: Helps in understanding cellular stress responses and protein homeostasis.

Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions where HSP70 is implicated.

Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mécanisme D'action

HSP70-IN-1 exerts its effects by binding to the ATPase domain of HSP70, inhibiting its chaperone activity. This leads to the accumulation of misfolded proteins, triggering cellular stress responses and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the unfolded protein response and various signaling pathways related to cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

VER-155008 : Un autre inhibiteur de HSP70 avec un mécanisme d'action similaire.

MAL1-271 : Un activateur de HSP70 utilisé dans la recherche sur les maladies neurodégénératives.

AEAC : Un dérivé de la colchicine qui inhibe l'activité chaperonne de HSP70 .

Unicité

HSP70-IN-1 est unique par sa grande spécificité et sa puissance en tant qu'inhibiteur de HSP70. Il a montré des résultats prometteurs dans des études précliniques, en particulier dans la recherche sur le cancer, où il induit efficacement l'apoptose dans les cellules cancéreuses en perturbant l'homéostasie des protéines .

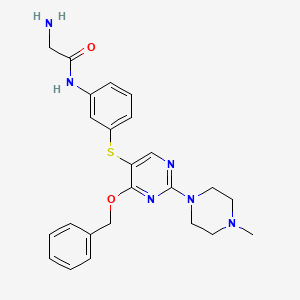

Propriétés

IUPAC Name |

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUDZMNPAWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)